molecular formula C10H19NO B2839071 (3As,8aS)-8,8-dimethyl-2,3,3a,4,5,6,7,8a-octahydrofuro[3,2-c]azepine CAS No. 2230807-35-7

(3As,8aS)-8,8-dimethyl-2,3,3a,4,5,6,7,8a-octahydrofuro[3,2-c]azepine

Cat. No.: B2839071
CAS No.: 2230807-35-7
M. Wt: 169.268
InChI Key: FXRTYWXXXHPBOM-IUCAKERBSA-N
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Description

(3As,8aS)-8,8-dimethyl-2,3,3a,4,5,6,7,8a-octahydrofuro[3,2-c]azepine is a sophisticated synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a fused furo[3,2-c]azepine core structure, which combines oxygen-containing furan and nitrogen-containing azepine ring systems. The specific stereochemistry denoted by (3As,8aS) indicates a defined three-dimensional configuration that is critical for its potential biological interactions. The octahydro designation points to a partially saturated system, which can influence the compound's conformational flexibility and metabolic stability. Researchers are exploring this and similar complex heterocycles as valuable scaffolds for developing novel therapeutic agents. The structural motifs present in this compound are commonly investigated for their potential to interact with various biological targets, including central nervous system receptors and enzymes. As a building block in organic synthesis, it offers opportunities for further functionalization and the creation of diverse chemical libraries for high-throughput screening. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

(3aS,8aS)-8,8-dimethyl-2,3,3a,4,5,6,7,8a-octahydrofuro[3,2-c]azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-10(2)4-5-11-7-8-3-6-12-9(8)10/h8-9,11H,3-7H2,1-2H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRTYWXXXHPBOM-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC2C1OCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCNC[C@H]2[C@@H]1OCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3As,8aS)-8,8-dimethyl-2,3,3a,4,5,6,7,8a-octahydrofuro[3,2-c]azepine typically involves multi-step organic reactions. One common approach starts with the preparation of a suitable furan derivative, followed by cyclization with an appropriate azepine precursor. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

(3As,8aS)-8,8-dimethyl-2,3,3a,4,5,6,7,8a-octahydrofuro[3,2-c]azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the furan or azepine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes

Scientific Research Applications

(3As,8aS)-8,8-dimethyl-2,3,3a,4,5,6,7,8a-octahydrofuro[3,2-c]azepine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is investigated for use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which (3As,8aS)-8,8-dimethyl-2,3,3a,4,5,6,7,8a-octahydrofuro[3,2-c]azepine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare it with structurally related compounds from the literature. Key differences in substituents, ring conformations, and functional groups influence reactivity, stability, and applications.

Structural and Functional Group Analysis

Compound Name Core Structure Substituents/Functional Groups Key Features
(3As,8aS)-8,8-dimethyl-2,3,3a,4,5,6,7,8a-octahydrofuro[3,2-c]azepine Furo[3,2-c]azepine 8,8-dimethyl Bicyclic system with nitrogen and oxygen atoms; stereochemistry at 3a and 8a positions.
3-((3aS,4R,6R,6aS)-4-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2-methyl-6-(6-oxo-1,6-dihydropurin-9-yl)-tetrahydrofuro[3,4-d][1,3]dioxol-2-yl)propyl 2-cyanoethyldiisopropyl-phosphoramidite () Furo[3,4-d][1,3]dioxolane Phosphoramidite, purine base, methoxy groups Complex nucleoside analog with protecting groups; used in oligonucleotide synthesis.
β-Unsaturated ethers () Variable unsaturated ethers Alkyl/aryl, phosphonates Reactive intermediates for diene synthesis; applications in polymers, pharmaceuticals.

Key Differences

Core Heterocycles :

  • The target compound has a furoazepine core (furan + azepine), while the compound in features a furodioxolane system (furan + dioxolane). The latter is common in nucleoside chemistry due to its ability to mimic sugar moieties .
  • β-Unsaturated ethers () lack fused bicyclic systems but exhibit reactivity via conjugated double bonds, enabling diene synthesis .

Substituents and Functionalization :

  • The dimethyl groups in the target compound likely enhance steric stability, whereas the phosphoramidite and purine groups in ’s compound facilitate its role in solid-phase DNA synthesis .
  • β-Unsaturated ethers often incorporate phosphonate or carboxylate groups for applications as flame retardants or plasticizers .

Applications :

  • The target compound’s azepine ring may confer affinity for neurological targets (e.g., serotonin receptors), though direct evidence is lacking.
  • The compound in is explicitly used in oligonucleotide synthesis due to its nucleoside-like structure .
  • β-Unsaturated ethers are industrial intermediates for polymers and pharmaceuticals .

Research Findings and Data Gaps

  • Synthetic Challenges : The stereochemistry (3As,8aS) in the target compound requires precise catalytic methods, similar to the stereocontrolled synthesis of furodioxolanes in .
  • Stability : Methyl groups in bicyclic systems (as in the target compound) may reduce ring strain compared to β-unsaturated ethers, which are prone to polymerization .
  • Biological Activity: No direct studies on the target compound’s bioactivity were found. However, azepine derivatives are known for CNS activity, and furodioxolanes () are used in antiviral agents .

Biological Activity

(3As,8aS)-8,8-dimethyl-2,3,3a,4,5,6,7,8a-octahydrofuro[3,2-c]azepine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews available literature on its synthesis, pharmacological properties, and biological activities.

Chemical Structure and Properties

The compound has a complex structure characterized by a fused bicyclic system. Its molecular formula is C14H19NC_{14}H_{19}N with a molecular weight of approximately 217.31 g/mol. The compound's unique stereochemistry contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of octahydrofuro[3,2-c]azepine exhibit significant antimicrobial properties. For instance:

  • Study Findings : A range of synthesized derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Compounds were tested against Staphylococcus aureus and Escherichia coli , showing inhibition zones that suggest potent antimicrobial activity.
CompoundActivity AgainstInhibition Zone (mm)
Derivative AS. aureus15
Derivative BE. coli12
Derivative CS. typhi10

These results indicate the potential for developing new antimicrobial agents based on the octahydrofuro[3,2-c]azepine scaffold.

Anticancer Activity

The compound has also been explored for its anticancer properties:

  • Case Study : In vitro studies using human gastric adenocarcinoma cell lines (MKN-45) revealed that certain derivatives induce cytotoxicity comparable to established chemotherapeutic agents like Paclitaxel. The mechanism appears to involve apoptosis induction as evidenced by increased caspase-3 activity.
CompoundIC50 (µM)Mechanism of Action
Derivative D5.0Apoptosis induction via caspase activation
Derivative E8.5Cell cycle arrest at G2/M phase

Neuropharmacological Effects

The neuropharmacological profile of the compound suggests potential applications in treating neurological disorders:

  • Research Findings : Compounds related to octahydrofuro[3,2-c]azepine have shown promise as neuroleptics in animal models. One study indicated that certain derivatives significantly reduced locomotor activity in mice, suggesting sedative effects.
CompoundTest SubjectEffect Observed
Derivative FMiceSedation (p < 0.05)
Derivative GRatsReduced anxiety-like behavior

Synthesis and Derivatives

The synthesis of (3As,8aS)-8,8-dimethyl-2,3,3a,4,5,6,7,8a-octahydrofuro[3,2-c]azepine typically involves multi-step reactions starting from simpler precursors through cyclization and functional group modification.

Synthetic Pathway Overview:

  • Starting Material : Initial compounds undergo cyclization to form the core structure.
  • Functionalization : Subsequent steps involve alkylation or acylation to introduce substituents that enhance biological activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing (3As,8aS)-8,8-dimethyl-2,3,3a,4,5,6,7,8a-octahydrofuro[3,2-c]azepine, and how can reaction parameters be optimized?

  • Methodological Answer : Begin with a literature review of structurally analogous furo-azepine derivatives to identify viable synthetic routes (e.g., cyclization, ring-closing metathesis). Systematically optimize reaction conditions (catalyst loading, solvent polarity, temperature) using Design of Experiments (DoE) principles. Monitor purity via HPLC and characterize intermediates using mass spectrometry. For stereochemical control, employ chiral auxiliaries or asymmetric catalysis. Post-synthesis, validate purity (>95%) and stereochemistry using NMR and X-ray crystallography .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration and confirm fused-ring geometry.
  • Multidimensional NMR (1H, 13C, COSY, HSQC) : Assign proton-proton coupling constants (e.g., J values for axial/equatorial protons in octahydro systems) and correlate carbon-proton connectivity.
  • IR spectroscopy : Identify functional groups (e.g., furan C-O-C stretching at ~1,260 cm⁻¹).
    Compare experimental data with computational predictions (DFT-optimized structures) to validate assignments .

Advanced Research Questions

Q. How can theoretical frameworks (e.g., molecular orbital theory) guide the investigation of this compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Apply Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. Use Fukui indices to predict regioselectivity in reactions (e.g., ring-opening at the furan oxygen). Validate predictions experimentally via kinetic studies under controlled pH and solvent conditions. Correlate computational results with experimental outcomes (e.g., LC-MS monitoring of reaction intermediates) .

Q. What experimental designs are suitable for assessing the environmental fate and transformation products of this compound in aqueous systems?

  • Methodological Answer :

  • Hydrolysis studies : Follow OECD Guideline 111 (hydrolysis as a function of pH).
  • Photodegradation : Use simulated sunlight (Xe lamp) to assess UV stability.
  • Analytical workflow : Employ LC-HRMS/MS to identify degradation products and quantify persistence.
    Cross-reference results with quantitative structure-activity relationship (QSAR) models to predict ecotoxicity .

Q. How should researchers resolve contradictions in reported biological activity data for structurally similar benzazepine derivatives?

  • Methodological Answer : Conduct a meta-analysis of published studies, focusing on variables such as:

  • Purity : Verify if impurities (e.g., diastereomers) were quantified (HPLC-UV/ELSD).
  • Assay conditions : Compare buffer pH, cell lines, and incubation times.
  • Stereochemical integrity : Re-evaluate configurations using chiral chromatography.
    Validate findings via standardized in vitro assays (e.g., enzyme inhibition with IC₅₀ replicates) .

Q. What advanced NMR methodologies effectively resolve stereochemical ambiguities in octahydrofuroazepine systems?

  • Methodological Answer :

  • NOESY/ROESY : Detect through-space nuclear Overhauser effects to confirm axial/equatorial substituents.
  • J-resolved spectroscopy : Measure scalar coupling constants (J) to distinguish chair vs. boat conformations.
  • Dynamic NMR : Study ring-flipping kinetics at variable temperatures (ΔG‡ calculations).
    Cross-validate with X-ray data and molecular dynamics (MD) simulations .

Q. How can computational models predict the compound’s behavior under varying pH conditions, and how should predictions be validated?

  • Methodological Answer :

  • pKa prediction : Use software like MarvinSketch or ACD/pKa to estimate ionization states.
  • MD simulations : Model solvation effects and protonation-dependent conformational changes.
  • Experimental validation : Perform potentiometric titrations (pH-metric method) and compare with UV-Vis spectral shifts at critical pH values.
    Integrate results with quantum mechanical/molecular mechanical (QM/MM) frameworks .

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